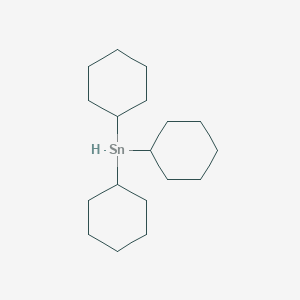
Tricyclohexyltin hydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclohexyltin hydride, also known as this compound, is an organotin compound with the chemical formula (C6H11)3SnH. It is a colorless liquid that is primarily used in organic synthesis as a reducing agent and in various chemical reactions. The compound is known for its stability and reactivity, making it a valuable reagent in both laboratory and industrial settings .
准备方法
Synthetic Routes and Reaction Conditions: Tricyclohexyltin hydride can be synthesized through the reaction of cyclohexylmagnesium bromide with tin(IV) chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as diethyl ether. The general reaction is as follows:
3C6H11MgBr+SnCl4→(C6H11)3SnH+3MgBrCl
The product is then purified through distillation under reduced pressure to obtain pure tricyclohexylstannane .
Industrial Production Methods: In industrial settings, tricyclohexylstannane is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the product .
化学反应分析
Types of Reactions: Tricyclohexyltin hydride undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in the reduction of carbonyl compounds to alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the hydride ion is replaced by other nucleophiles.
Cross-Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Reduction: Common reagents include carbonyl compounds, and the reaction is typically carried out in the presence of a solvent like tetrahydrofuran (THF).
Substitution: Reagents such as alkyl halides are used, and the reaction conditions include the presence of a base to facilitate the substitution.
Cross-Coupling: Palladium catalysts and various electrophiles like aryl halides are used under inert conditions
Major Products:
Reduction: Alcohols are the major products.
Substitution: The products depend on the nucleophile used but generally include substituted organotin compounds.
Cross-Coupling: The major products are biaryl compounds or other coupled products
科学研究应用
Tricyclohexyltin hydride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the reduction of carbonyl compounds and in cross-coupling reactions.
Biology: It has been studied for its potential use in biological systems, including as a precursor for the synthesis of biologically active organotin compounds.
Medicine: Research is ongoing into its potential use in medicinal chemistry for the development of new drugs.
Industry: It is used in the production of various organotin compounds that have applications in agriculture, such as pesticides and fungicides
作用机制
The mechanism by which tricyclohexylstannane exerts its effects involves the transfer of the hydride ion (H-) to the substrate. In reduction reactions, the hydride ion is transferred to the carbonyl carbon, resulting in the formation of an alcohol. In cross-coupling reactions, the tricyclohexylstannane acts as a nucleophile, transferring the cyclohexyl group to the electrophile, facilitated by the palladium catalyst .
相似化合物的比较
Tributyltin Hydride: Similar to tricyclohexylstannane but with butyl groups instead of cyclohexyl groups. It is also used as a reducing agent.
Triphenyltin Hydride: Contains phenyl groups and is used in similar applications but has different reactivity and stability profiles.
Triethyltin Hydride: Contains ethyl groups and is less commonly used due to its lower stability.
Uniqueness: Tricyclohexyltin hydride is unique due to its high stability and reactivity, making it a preferred reagent in many organic synthesis reactions. Its ability to participate in a wide range of reactions and its relatively low toxicity compared to other organotin compounds make it valuable in both research and industrial applications .
属性
分子式 |
C18H34Sn |
|---|---|
分子量 |
369.2 g/mol |
IUPAC 名称 |
tricyclohexylstannane |
InChI |
InChI=1S/3C6H11.Sn.H/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;; |
InChI 键 |
SQEBZYNJTQKFEQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)[SnH](C2CCCCC2)C3CCCCC3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

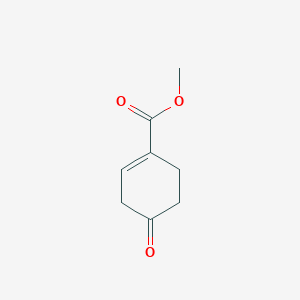
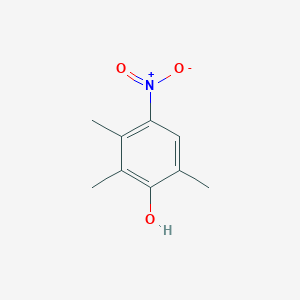
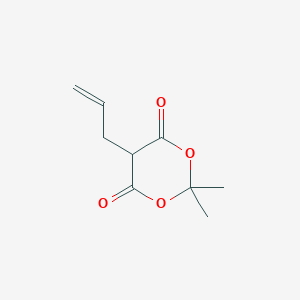
![2-[(6-Amino-2,3-difluorophenyl)amino]ethanol](/img/structure/B8638184.png)
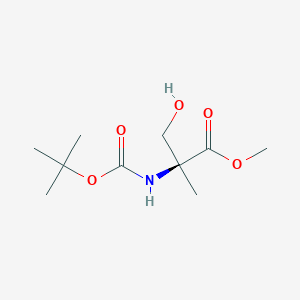
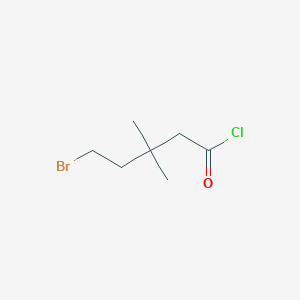
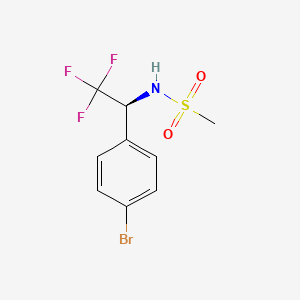
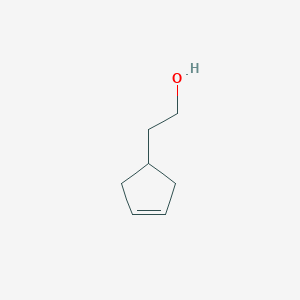
![1H-pyrrolo[2,3-b]pyridine 7-oxide 3-chlorobenzoate](/img/structure/B8638208.png)
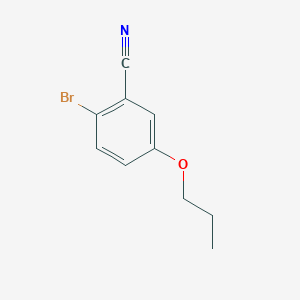
![Benzoic acid,5-methoxy-2-[(tetrahydro-2-oxo-3-furanyl)amino]-](/img/structure/B8638224.png)
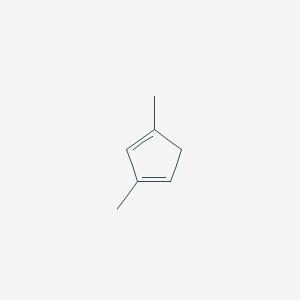
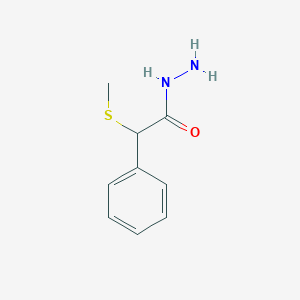
![Methyl 3-[(2,2,2-trifluoroethyl)sulfanyl]benzoate](/img/structure/B8638235.png)
